tert-butyl 3-[(azetidin-3-yl)methyl]azetidine-1-carboxylate
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Overview
Description
tert-butyl 3-[(azetidin-3-yl)methyl]azetidine-1-carboxylate: is a heterocyclic organic compound belonging to the azetidine class. It is characterized by its unique structure, which includes two azetidine rings. This compound is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the most common methods for synthesizing tert-butyl 3-[(azetidin-3-yl)methyl]azetidine-1-carboxylate involves the reaction between tert-butyl acrylate and azetidine-3-carboxylic acid in the presence of a coupling reagent, such as dicyclohexylcarbodiimide (DCC). This reaction yields tert-butyl azetidine carboxylate and dicyclohexylurea, which can be easily removed by filtration.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient coupling reagents and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-butyl 3-[(azetidin-3-yl)methyl]azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-[(azetidin-3-yl)methyl]azetidine-1-carboxylate is used as a building block for synthesizing various biologically active molecules, including antitumor agents and enzyme inhibitors.
Biology: In biological research, this compound has been studied for its potential anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.
Medicine: The compound’s potential anticancer properties make it a candidate for further research in medicinal chemistry, particularly in the development of new cancer therapies.
Industry: In the industrial sector, this compound may be used in the synthesis of other complex organic molecules, contributing to the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(azetidin-3-yl)methyl]azetidine-1-carboxylate involves the induction of apoptosis, or programmed cell death, in cancer cells. This process is believed to be mediated through specific molecular targets and pathways that regulate cell survival and death.
Comparison with Similar Compounds
- tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
- tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
- tert-butyl 3-(cyanoMethylene)azetidine-1-carboxylate
Uniqueness: tert-butyl 3-[(azetidin-3-yl)methyl]azetidine-1-carboxylate is unique due to its dual azetidine ring structure, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and contributes to its versatility in scientific research.
Properties
CAS No. |
2229426-11-1 |
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Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 3-(azetidin-3-ylmethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-10(8-14)4-9-5-13-6-9/h9-10,13H,4-8H2,1-3H3 |
InChI Key |
OEMBIFIJWGOLER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC2CNC2 |
Purity |
93 |
Origin of Product |
United States |
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